molecular formula C14H18BrNO5S B1517405 8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1296556-64-3

8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1517405
M. Wt: 392.27 g/mol
InChI Key: LDIZNPYXKMMGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic part of the molecule is a 1,4-dioxa-8-azaspiro[4.5]decane. This indicates a spirocyclic compound with two oxygen atoms and one nitrogen atom in the rings . The molecule also contains sulfonyl groups attached to a bromo-methoxyphenyl group, which suggests it might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a spirocyclic system, which is a motif seen in many natural products and biologically active molecules . The presence of the sulfonyl groups and the bromo-methoxyphenyl group could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom on the phenyl ring could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and bromo-methoxyphenyl groups could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Supramolecular Arrangements in Cyclohexane Derivatives

Research on cyclohexane-spirohydantoin derivatives, including compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals insights into the relationship between molecular and crystal structures. These compounds do not contain solvent molecules in their crystals, and their structure is significantly influenced by substituents on the cyclohexane ring (Graus et al., 2010).

Synthesis of Spiro Compounds

The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine. This process contributes to the development of azaspirocycle compounds, which are significant in chemical research (Mai et al., 2010).

Spiro-Ketal Skeleton Synthesis

Research on the synthesis of diastereoisomerically pure spiro compounds, such as 1,6-dioxaspiro[4.5]-decane, involves intramolecular Michael addition to unsaturated sulfoxides. This method showcases an efficient approach to creating compounds with a spiro-ketal skeleton, which are useful in various scientific applications (Iwata et al., 1984).

Removal Efficiency of Carcinogenic Compounds

A study on a calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro[4.5]decane demonstrates its effectiveness in removing water-soluble carcinogenic azo dyes and aromatic amines. This indicates the potential of such compounds in environmental applications, particularly in water treatment (Akceylan et al., 2009).

Future Directions

The study of complex organic molecules like this one is crucial in fields like medicinal chemistry, materials science, and synthetic chemistry. Understanding their synthesis, properties, and reactivity can lead to the development of new drugs, materials, or synthetic methods .

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5S/c1-19-12-3-2-11(15)10-13(12)22(17,18)16-6-4-14(5-7-16)20-8-9-21-14/h2-3,10H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZNPYXKMMGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.